(Sar1,Ile8)-Angiotensin II

Receptor pharmacology AT1 antagonist screening Radioligand binding

Researchers quantifying AT1 pharmacology require antagonists with slow dissociation-unavailable with rapidly reversible Type II antagonists. (Sar1,Ile8)-Angiotensin II resolves this: • Kd 0.37 nM at human AT1-8.6× higher affinity than losartan • Protracted receptor blockade enables occlusion-based agonist Kd determination • [125I]-labeled form: gold-standard radiotracer for AT1 antagonist screening • [Sar1] modification confers superior aminopeptidase resistance vs. unmodified analogs

Molecular Formula C46H73N13O10
Molecular Weight 968.2 g/mol
Cat. No. B612782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Sar1,Ile8)-Angiotensin II
Molecular FormulaC46H73N13O10
Molecular Weight968.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
InChIInChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1
InChIKeyZVUNAQTWOGAJRE-VRZYMZKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Sar1,Ile8)-Angiotensin II Procurement Guide


(Sar1,Ile8)-Angiotensin II (Sarilesin) is a synthetic octapeptide analog of angiotensin II, characterized by sarcosine at position 1 and isoleucine at position 8 [1]. It is classified as a Type I angiotensin II receptor antagonist and functions as a competitive antagonist at the AT1 receptor, with a dissociation constant (Kd) of 0.37 nM for the human AT1 receptor [2]. Unlike non-peptide AT1 antagonists, Sarilesin retains the peptide backbone of the endogenous ligand, enabling its use as both a pharmacological antagonist and a radiolabeled probe for angiotensin receptor characterization [3].

Why Generic Analogs Cannot Replace (Sar1,Ile8)-Angiotensin II


Peptide angiotensin II analogs with single-position modifications exhibit distinct pharmacological profiles that preclude interchangeable use in experimental protocols. The Type I antagonist class—defined by modifications at position 8—encompasses multiple variants including [Sar1,Ile8]ANG II, [Sar1,Ala8]ANG II (Saralasin), and [Sar1,Thr8]ANG II, each demonstrating quantitatively different agonist/antagonist ratios in blood pressure regulation, plasma aldosterone concentration (PAC) modulation, and duration of receptor blockade [1]. Furthermore, the [Sar1] modification confers enhanced resistance to aminopeptidase degradation compared to unmodified angiotensin II or [Ile8]-only analogs, resulting in distinct in vivo half-life and potency profiles [2]. Selection of the specific analog therefore directly impacts experimental outcomes in receptor binding studies, functional smooth muscle assays, and in vivo hemodynamic investigations.

(Sar1,Ile8)-Angiotensin II vs. Closest Analogs


AT1 Binding Affinity vs. Losartan

(Sar1,Ile8)-Angiotensin II demonstrates an 8.6-fold higher binding affinity for the human recombinant AT1 receptor compared to the clinically established non-peptide antagonist losartan when used as the radioligand in displacement assays [1]. This difference establishes (Sar1,Ile8)-Angiotensin II as the preferred high-affinity tracer for AT1 receptor characterization and for benchmarking novel non-peptide AT1 antagonist candidates.

Receptor pharmacology AT1 antagonist screening Radioligand binding

Vascular Antagonism vs. Saralasin

In isolated rabbit aortic ring preparations, (Sar1,Ile8)-Angiotensin II exhibits approximately 4.3-fold greater functional antagonism of angiotensin II-induced vasoconstriction compared to the closely related analog Saralasin ([Sar1,Ala8]Angiotensin II) [1]. Both compounds display similar binding affinity for the vascular AT1 (Ang IIB) receptor subtype, yet the Ile8 substitution confers superior inhibition of the contractile response.

Vascular pharmacology Isolated tissue assay AT1 functional antagonism

Agonist/Antagonist Activity vs. [Sar1,Thr8]Angiotensin II

In normal human subjects, (Sar1,Ile8)-Angiotensin II demonstrates significantly greater agonistic pressor activity compared to [Sar1,Thr8]Angiotensin II, while also exhibiting a stronger antagonistic effect on blood pressure regulation than the Thr8 analog [1]. Both (Sar1,Ile8)-Angiotensin II and Saralasin ([Sar1,Ala8]Angiotensin II) increase plasma aldosterone concentration (PAC) and block the steroidogenic action of angiotensin II, whereas [Sar1,Thr8]Angiotensin II shows little effect on PAC [1]. These divergent profiles arise from the specific position 8 substitutions and inform analog selection for clinical or translational studies targeting distinct aspects of RAS signaling.

Clinical pharmacology Renin-angiotensin system Blood pressure regulation

Protracted Receptor Blockade vs. Sarmesin

(Sar1,Ile8)-Angiotensin II, as a Type I angiotensin antagonist, exhibits protracted antagonist effects on isolated smooth muscle tissue characterized by slow receptor dissociation kinetics, whereas Type II antagonists such as Sarmesin ([Sar1,MeTyr4]ANG II) function as rapidly reversible competitive antagonists [1]. This kinetic distinction enables (Sar1,Ile8)-Angiotensin II to be employed as a slowly dissociating receptor blockade tool for quantitative determination of agonist dissociation constants (Kd) across different smooth muscle preparations, a methodological application for which reversible antagonists are unsuitable [2].

Receptor kinetics Smooth muscle pharmacology Antagonist classification

AT1 vs. AT2 Receptor Subtype Affinity

When employed as the radiolabeled tracer [125I](Sar1,Ile8)-Angiotensin II, the compound demonstrates a four-fold higher affinity for AT2 receptors compared to AT1 receptors in ovine tissues [1]. This contrasts with the common assumption that iodinated angiotensin II analogs possess equal affinity for both receptor subtypes. The quantitative difference in subtype affinity (Kd AT1 = 1.2 nM vs. Kd AT2 = 0.3 nM) is statistically significant (P<0.05) and correlates directly with the proportion of receptor subtypes present in the tissue [1].

Receptor autoradiography AT1/AT2 discrimination Radioligand binding

Applications of (Sar1,Ile8)-Angiotensin II


AT1 Radioligand Antagonist Screening

Leveraging its 8.6-fold higher binding affinity compared to losartan in AT1 receptor displacement assays [6], (Sar1,Ile8)-Angiotensin II in its [125I]-labeled form serves as the gold-standard radiotracer for screening and benchmarking novel non-peptide AT1 receptor antagonists. Its high affinity (Kd = 0.37 nM for human AT1 receptor) [4] ensures sensitive detection of competitive binding by test compounds and is widely used in pharmaceutical industry receptor binding platforms for hypertension drug discovery.

Slowly Dissociating Blockade for Kd Assays

The protracted, slowly dissociating receptor blockade characteristic of (Sar1,Ile8)-Angiotensin II as a Type I antagonist [6] uniquely enables its use in quantitative pharmacological methods for determining agonist dissociation constants (Kd) in isolated smooth muscle preparations. This application is not achievable with rapidly reversible Type II antagonists such as Sarmesin, which lack the sustained receptor occupancy required for occlusion-based Kd determination protocols [4].

AT2-Preferring Autoradiography

Based on its demonstrated four-fold higher affinity for AT2 receptors (Kd = 0.3 nM) compared to AT1 receptors (Kd = 1.2 nM) in ovine tissues [6], [125I](Sar1,Ile8)-Angiotensin II is optimally deployed in receptor autoradiography studies where discrimination between AT1 and AT2 receptor distributions is required. Researchers can apply fractional occupancy corrections to accurately quantify receptor subtype proportions, an approach validated in tissues containing heterogeneous receptor populations [6].

Partial Agonist Hemodynamic Studies

The distinct agonist/antagonist balance of (Sar1,Ile8)-Angiotensin II—characterized by greater agonistic pressor activity than both [Sar1,Thr8]ANG II and [Sar1,Ala8]ANG II in human subjects [6]—makes this compound the preferred peptide antagonist for investigations of AT1 receptor partial agonism and biased signaling. Its ability to increase plasma aldosterone concentration while blocking the steroidogenic action of endogenous angiotensin II provides a dual pharmacological profile suited for studying the nuanced roles of AT1 receptor activation states in cardiovascular and endocrine physiology [6].

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